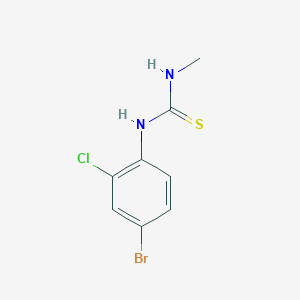

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea

説明

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea is an organic compound characterized by the presence of bromine, chlorine, and a thiourea group attached to a phenyl ring

特性

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSVLJOSFCRPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838813-44-8 | |

| Record name | 1-(4-bromo-2-chlorophenyl)-3-methylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea typically involves the reaction of 4-bromo-2-chloroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Substitution: Halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Building Blocks: This compound serves as a critical building block in the synthesis of more complex organic molecules. It is utilized in the development of novel compounds with tailored properties for various applications.

2. Biology:

- Biological Activity: Research indicates that 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens, contributing to its potential as a therapeutic agent.

3. Medicine:

- Therapeutic Potential: Ongoing research aims to explore its efficacy as a therapeutic agent for treating diseases such as cancer and infections caused by resistant microbes. Its mechanism of action often involves the inhibition of specific biological pathways, similar to other organophosphate compounds.

4. Industry:

- Intermediate Production: In industrial settings, this compound is used as an intermediate in the production of various chemicals and materials, owing to its unique structural features that impart distinct chemical properties.

Case Studies

Antimicrobial Studies:

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL.

Anticancer Research:

Research has indicated promising results in using this compound for anticancer applications, where it has been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

作用機序

The mechanism by which 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The presence of bromine and chlorine atoms may also contribute to its biological activity by enhancing its binding affinity to target molecules.

類似化合物との比較

4-Bromo-2-chlorophenol: A related compound with similar halogen substitutions on the phenyl ring.

1-(4-Bromo-2-chlorophenyl)-3-phenylthiourea: Another thiourea derivative with a phenyl group instead of a methyl group.

Uniqueness: 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea is unique due to the specific combination of bromine, chlorine, and a methylthiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea is a thiourea derivative that has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H10BrClN2S

- Molecular Weight : 303.62 g/mol

- Structural Features : The compound contains a phenyl ring substituted with bromine and chlorine atoms, along with a methylthiourea moiety.

Thiourea derivatives, including 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea, interact with various biological targets through several mechanisms:

- Enzyme Inhibition : These compounds can inhibit specific enzymes, modulating biochemical pathways.

- Receptor Interaction : They may bind to receptors, influencing cellular signaling processes.

- Antimicrobial Activity : Some studies suggest that thiourea derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting metabolic pathways.

Biological Activities

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea has been investigated for several biological activities:

- Anticancer Activity : Research indicates that thiourea derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thioureas demonstrate significant activity against human colorectal cancer (HCT-116) and pancreatic cancer (MIA-PaCa-2) cell lines, although the specific efficacy of 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea in these contexts requires further exploration .

- Antimicrobial Properties : The compound has shown potential in antimicrobial assays. Thiourea derivatives generally possess activity against a range of bacteria and fungi, suggesting that 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea may also be effective against specific pathogens .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiourea derivatives, including 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea, on cancer cell lines. The results indicated that while some derivatives showed significant cytotoxicity, the specific compound's effectiveness varied based on structural modifications and the presence of metal complexes .

Case Study: Antimicrobial Activity

In another investigation, the antimicrobial potential of thiourea derivatives was assessed. The study found that certain compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. While specific data on 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea was limited, it highlighted the class's overall promise in developing new antimicrobial agents .

Q & A

Q. What experimental conditions optimize the synthesis of 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea?

The synthesis of arylthiourea derivatives typically involves refluxing precursors in polar solvents. For analogous compounds (e.g., 1-(2,4-dichlorobenzoyl)-3-methylthiourea), optimal conditions include dissolving the ligand in ethanol (30 mL) and reacting it with metal salts (e.g., FeCl₃·6H₂O) at 75°C for 7 hours under continuous stirring . A molar ratio of 2:1 (ligand:metal) ensures stoichiometric coordination, yielding >97% recovery. Post-reaction, solvent evaporation via rotary evaporator and drying under vacuum are critical for purity . Adjustments for bromo- and chloro-substituted phenyl groups may require tuning reaction times or solvent polarity to account for steric and electronic effects.

Q. Which spectroscopic techniques are essential for characterizing 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea?

Key techniques include:

- FT-IR : Identifies thiourea coordination via shifts in ν(N-H) (~3200–3300 cm⁻¹) and ν(C=S) (1250–1350 cm⁻¹). A downward shift in ν(C=S) by ~20–30 cm⁻¹ confirms metal-ligand bond formation .

- UV-Vis : Monitors charge-transfer transitions. For example, Fe(III) complexes exhibit bathochromic shifts (Δλ > 50 nm) due to d-d transitions and ligand-to-metal charge transfer (LMCT), with molar absorptivity (ε) values >10³ L·mol⁻¹·cm⁻¹ .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with arylthiourea derivatives .

Advanced Research Questions

Q. How can computational docking predict the anticancer potential of 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea derivatives?

Molecular docking against target enzymes (e.g., ribonucleotide reductase, PDB: 2EUD) evaluates binding affinity (ΔG) and inhibition constants (Ki). For example, the Fe(III) complex of 1-(2,4-dichlorobenzoyl)-3-methylthiourea showed ΔG = -7.76 kcal/mol and Ki = 2.11 µM, outperforming hydroxyurea (ΔG = -5.20 kcal/mol) . Key interactions include hydrogen bonds with residues (Arg 293, Ser 217) and hydrophobic contacts (Cys 428, Thr 608). Use software like AutoDock Vina or Discovery Studio for visualization, ensuring protonation states and solvation parameters are optimized .

Q. How should researchers resolve contradictions in spectral data between ligands and their metal complexes?

Contradictions in UV-Vis or FT-IR data often arise from ligand distortion upon metal coordination. For instance:

- UV-Vis : A redshift in λmax (e.g., 250 nm → 310 nm) indicates LMCT, while intensity changes reflect altered conjugation .

- FT-IR : Disappearance of ν(N-H) and ν(C=S) peaks confirms deprotonation and sulfur coordination. Compare spectra to reference thiourea-metal complexes (e.g., Table 4 in ).

Validate findings with X-ray crystallography (if available) or elemental analysis to confirm stoichiometry.

Q. What methodologies assess the stability and bioavailability of 1-(4-Bromo-2-chlorophenyl)-3-methylthiourea in biological systems?

- Solubility : Test in DMSO/ethanol (common solvents for in vitro assays) and PBS (pH 7.4) to mimic physiological conditions. Analogous Fe(III) complexes show slight water solubility but high solubility in DMSO .

- Bioavailability : Predict %HIA (human intestinal absorption) and Caco-2 permeability using tools like PreADMET. For example, a related Fe(III) complex exhibited 97.8% HIA and 53.6% Caco-2 permeability, suggesting oral bioavailability .

- Toxicity : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity). Note that mutagenic risks (e.g., Ames-positive results) may require structural modifications .

Q. How can researchers validate hydrogen bonding and hydrophobic interactions in thiourea-metal complexes?

Advanced techniques include:

- X-ray crystallography : Resolve bond lengths and angles (e.g., Fe–S distances ~2.3 Å in octahedral complexes) .

- Molecular dynamics simulations : Analyze interaction persistence (e.g., hydrogen bond lifetimes >50% simulation time).

- Thermogravimetric analysis (TGA) : Confirm thermal stability linked to coordination strength (e.g., decomposition >250°C for stable complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。